

# 2,6-Difluoro-3-nitropyridine CAS number 58602-02-1

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## Compound of Interest

Compound Name: 2,6-Difluoro-3-nitropyridine

Cat. No.: B1354151

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## A Technical Guide to 2,6-Difluoro-3-nitropyridine

CAS Number: 58602-02-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2,6-Difluoro-3-nitropyridine**, a key building block in modern medicinal chemistry and synthetic research. It details the compound's physicochemical properties, synthesis methodologies, safety protocols, and applications, with a focus on providing practical information for laboratory and development settings.

## Compound Identification and Properties

**2,6-Difluoro-3-nitropyridine** is a substituted pyridine ring, functionalized with two fluorine atoms and a nitro group. This combination of electron-withdrawing groups makes it a versatile reagent for nucleophilic aromatic substitution reactions, which are fundamental in the synthesis of complex pharmaceutical intermediates.

Table 1: Physicochemical Properties of **2,6-Difluoro-3-nitropyridine**

Property	Value	Reference(s)
CAS Number	58602-02-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> F <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	160.08 g/mol	<a href="#">[1]</a>
IUPAC Name	2,6-difluoro-3-nitropyridine	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	6 °C	<a href="#">[1]</a>
Boiling Point	218-220 °C (at 760 Torr)	<a href="#">[1]</a>
Density	1.555 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
Physical Form	Solid, semi-solid, lump, or liquid	<a href="#">[3]</a>
Storage Temperature	2-8 °C, under inert atmosphere	<a href="#">[3]</a>

Table 2: Spectroscopic Data Summary

Spectrum Type	Key Peaks / Shifts
<sup>1</sup> H NMR	Data available; refer to spectral databases. <a href="#">[2]</a>
<sup>13</sup> C NMR	Data available; refer to spectral databases.
IR	Data available; refer to spectral databases. <a href="#">[2]</a>
Mass Spec (MS)	Data available; refer to spectral databases. <a href="#">[2]</a>

## Synthesis and Experimental Protocols

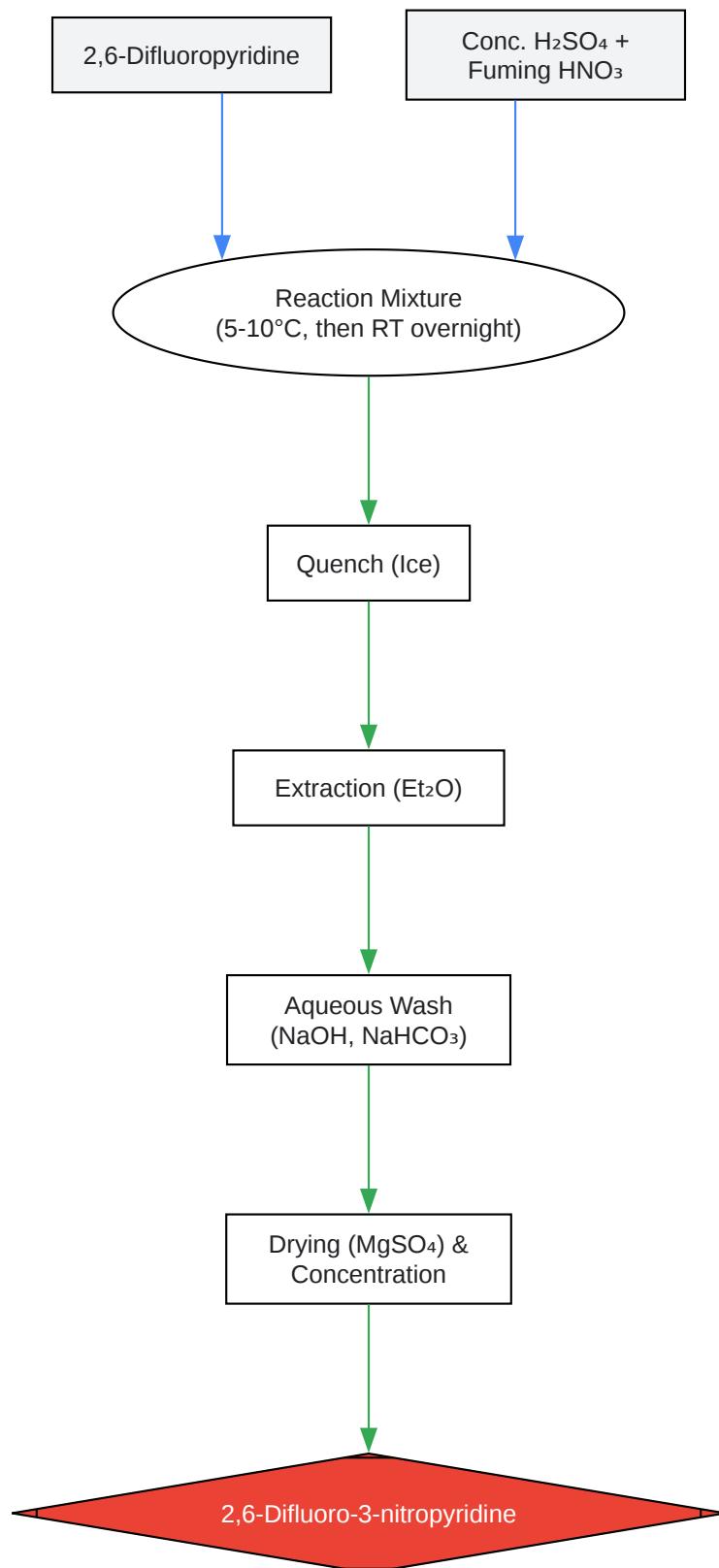
Two primary synthetic routes to **2,6-Difluoro-3-nitropyridine** are well-documented: the nitration of 2,6-difluoropyridine and the halogen exchange of 2,6-dichloro-3-nitropyridine.

### Method 1: Nitration of 2,6-Difluoropyridine

This method involves the direct nitration of the parent difluoropyridine ring using a potent nitrating agent.

## Experimental Protocol: Nitration of 2,6-Difluoropyridine[6]

- Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling system, prepare a mixture of concentrated sulfuric acid (600 mL) and fuming nitric acid (90%, 400 mL).
- Cooling: Cool the acid mixture in an ice bath to maintain an internal temperature of 5-10 °C.
- Addition of Reactant: Add 2,6-difluoropyridine (200 g, 1.74 mol) drop-wise to the cooled acid mixture, ensuring the temperature remains within the specified range.
- Reaction: Stir the resulting mixture overnight at room temperature to allow the reaction to proceed to completion.
- Work-up:
  - Slowly pour the reaction mixture into 3 kg of ice.
  - Extract the aqueous mixture with diethyl ether (2 x 2 L).
  - Combine the organic layers and wash sequentially with 1.5 N sodium hydroxide (NaOH) solution (2 x 1 L) and a saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution (400 mL), or until the pH is between 8 and 9.
- Purification:
  - Dry the organic layer over magnesium sulfate (MgSO<sub>4</sub>).
  - Filter the drying agent.
  - Concentrate the filtrate under reduced pressure to remove the solvent and any unreacted 2,6-difluoropyridine.
- Product: The title compound is obtained as a yellow liquid (207.3 g, 74% yield).[6]

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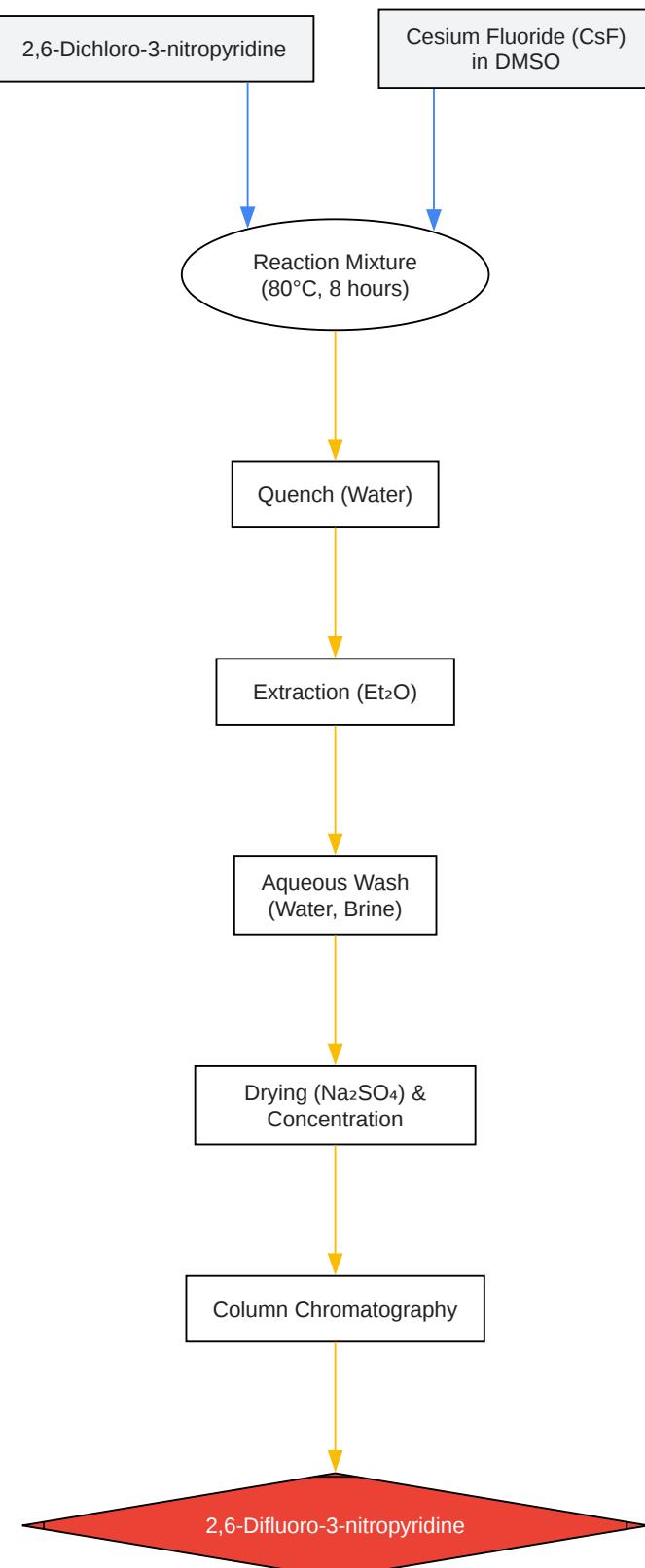
Caption: Workflow for the synthesis of **2,6-Difluoro-3-nitropyridine** via nitration.

## Method 2: Halogen Exchange from 2,6-Dichloro-3-nitropyridine

This alternative route utilizes a nucleophilic aromatic substitution (halogen exchange or "HALEX") reaction, replacing chlorine atoms with fluorine.

Experimental Protocol: Halogen Exchange[\[1\]](#)

- Reaction Setup: Dissolve 2,6-dichloro-3-nitropyridine in dimethyl sulfoxide (DMSO) at room temperature in a flask equipped with a stirrer.
- Addition of Fluorinating Agent: Add cesium fluoride (CsF) to the solution.
- Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours in air.
- Work-up:
  - After cooling, pour the reaction mixture into water.
  - Extract the aqueous phase with diethyl ether (Et<sub>2</sub>O).
  - Separate the organic layer and wash it sequentially with water and brine.
- Purification:
  - Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
  - Concentrate the solution under reduced pressure.
  - Purify the residue using silica gel column chromatography with an ethyl acetate/hexane eluent system to afford the final product.

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Caption: Workflow for the synthesis of **2,6-Difluoro-3-nitropyridine** via halogen exchange.

## Applications in Research and Development

**2,6-Difluoro-3-nitropyridine** serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the differential reactivity of its substituents. The nitro group can be readily reduced to an amine, and the fluorine atoms can be displaced by various nucleophiles.

A notable application is in the synthesis of radiolabeled compounds for medical imaging. For instance, it has been used as a starting material in the multi-step synthesis of a potential Positron Emission Tomography (PET) agent designed for imaging B-Raf(V600E) mutations in cancers.<sup>[7]</sup> This highlights its role in the development of advanced diagnostic tools. It is also classified as a "Protein Degrader Building Block," suggesting its use in the construction of molecules for targeted protein degradation (e.g., PROTACs).<sup>[8]</sup>

## Safety and Handling

Appropriate safety measures must be observed when handling **2,6-Difluoro-3-nitropyridine**.

Table 3: Hazard and Precautionary Information

Category	Codes	Description
Signal Word	Warning	[3]
Hazard Statements	H302	Harmful if swallowed.[3]
H315	Causes skin irritation.[3]	
H319	Causes serious eye irritation. [3]	
H335	May cause respiratory irritation.[3]	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spr ay.[3]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]	

#### Handling Recommendations:

- Use in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere.[3]

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